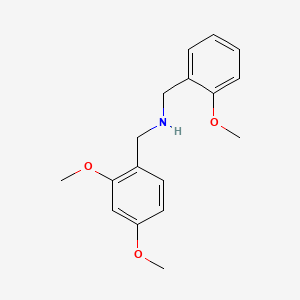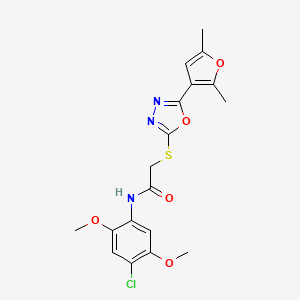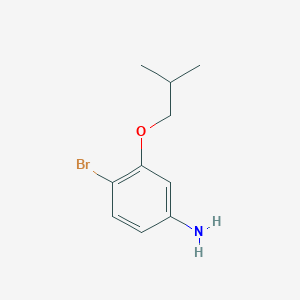
1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine was first synthesized in the 1970s by Alexander Shulgin, a pharmacologist and chemist. It is a derivative of phenethylamine and has been found to exhibit psychoactive effects in animal models. The compound has been the subject of scientific research for its potential therapeutic applications in the treatment of various mental health disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine is not fully understood. However, it is believed to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor. The compound has also been found to have affinity for other serotonin receptors, as well as dopamine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, studies have shown that the compound can increase levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine in lab experiments is its potential therapeutic applications. However, the compound is also known to exhibit psychoactive effects, which may complicate experimental designs. Additionally, the compound is not widely available and may be difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine. One area of interest is its potential as a treatment for mental health disorders, such as depression and anxiety. Additionally, further research is needed to understand the compound's mechanism of action and its effects on neurotransmitter systems in the brain. Finally, studies are needed to determine the safety and efficacy of the compound in human clinical trials.
In conclusion, this compound is a synthetic compound that has been the subject of scientific research for its potential therapeutic applications. The compound exhibits psychoactive effects and acts as a serotonin receptor agonist, particularly at the 5-HT2A receptor. Studies have shown that the compound has potential as a treatment for depression, anxiety, PTSD, and addiction. However, further research is needed to fully understand the compound's mechanism of action and its effects on neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methoxybenzylamine in the presence of sodium triacetoxyborohydride. The resulting product is then treated with hydrochloric acid to yield the final compound.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine has been the subject of scientific research for its potential therapeutic applications. Studies have shown that the compound exhibits antidepressant and anxiolytic effects in animal models. It has also been found to have potential as a treatment for post-traumatic stress disorder (PTSD) and addiction.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-9-8-14(17(10-15)21-3)12-18-11-13-6-4-5-7-16(13)20-2/h4-10,18H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUFCSJGRUSPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorophenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol](/img/structure/B2455105.png)


![N-[5-ethyl-3-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2455108.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2455109.png)

![2-({3-[(3-methylphenyl)thio]pyrazin-2-yl}thio)-N-[4-(4-methylpiperazin-1-yl)benzyl]acetamide](/img/structure/B2455112.png)






![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide](/img/structure/B2455123.png)